

# Spectroscopic Profile of 3,4-Dichloro-1H-indazole: A Technical Guide

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## Compound of Interest

Compound Name: 3,4-Dichloro-1H-indazole

Cat. No.: B15070310

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Disclaimer: Extensive searches of scientific literature and chemical databases did not yield a complete, publicly available experimental spectroscopic dataset (NMR, IR, MS) for **3,4-dichloro-1H-indazole**. The data presented in this guide is therefore predicted based on established spectroscopic principles and data from analogous compounds. The experimental protocols provided are generalized standard procedures for the acquisition of such data.

## Introduction

**3,4-Dichloro-1H-indazole** is a halogenated derivative of the bicyclic heteroaromatic compound indazole. The indazole core is a key pharmacophore in numerous compounds with a wide range of biological activities. The introduction of chlorine atoms onto the benzene ring is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a predicted spectroscopic profile of **3,4-dichloro-1H-indazole** to aid in its identification and characterization.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3,4-dichloro-1H-indazole**. These predictions are based on the analysis of substituent effects on the parent indazole scaffold and comparison with data from other chlorinated indazole derivatives.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~13.0 - 13.5	br s	-	N1-H
~8.1 - 8.3	d	~1.0	H-3
~7.6 - 7.8	d	~8.5	H-7
~7.3 - 7.5	t	~8.0	H-6
~7.1 - 7.3	d	~7.5	H-5

Solvent: DMSO- $d_6$ **Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~142	C-7a
~135	C-3
~130	C-4
~128	C-3a
~125	C-6
~122	C-5
~115	C-7

Solvent: DMSO- $d_6$ **Table 3: Predicted Infrared (IR) Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200-3000	Broad	N-H stretching
1620-1600	Medium	C=C aromatic stretching
1500-1450	Strong	C=C aromatic stretching
1100-1000	Strong	C-Cl stretching
850-750	Strong	C-H out-of-plane bending

Sample Preparation: KBr pellet or ATR

#### Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
186/188/190	High	[M] <sup>+</sup> (isotopic pattern for 2 Cl)
151/153	Medium	[M-Cl] <sup>+</sup>
124	Medium	[M-Cl-HCN] <sup>+</sup>
89	High	[C <sub>6</sub> H <sub>3</sub> Cl] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **3,4-dichloro-1H-indazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the synthesized **3,4-dichloro-1H-indazole** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- <sup>1</sup>H NMR Acquisition:
  - Tune and shim the spectrometer.
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
  - Set the spectral width to cover the range of -2 to 14 ppm.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional <sup>13</sup>C NMR spectrum with proton decoupling.
  - A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
  - Set the spectral width to cover the range of 0 to 160 ppm.
  - Process the data similarly to the <sup>1</sup>H spectrum.
  - Reference the spectrum to the solvent peak of DMSO-d<sub>6</sub> at 39.52 ppm.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.

- Record a background spectrum.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400  $\text{cm}^{-1}$ .
- Clean the ATR crystal after the measurement.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

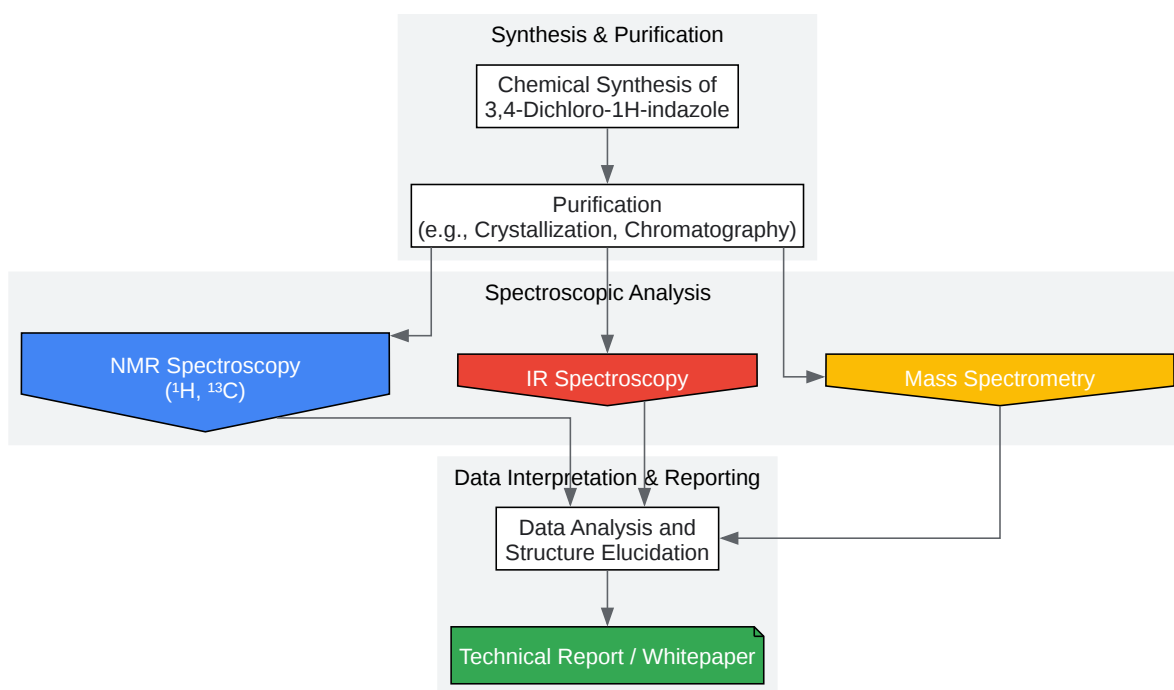
Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

- Introduce a small amount of the sample into the ion source, either via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
- Ionize the sample using a standard electron energy of 70 eV.
- Scan a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  40-300).
- Analyze the resulting mass spectrum for the molecular ion peak ( $[M]^+$ ) and characteristic fragment ions. Pay close attention to the isotopic pattern of the chlorine atoms.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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